ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 37801-57-3) is a pyrazolopyridine derivative with the molecular formula C₁₀H₁₀ClN₃O₂ and a molecular weight of 239.66 g/mol . It serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules. The compound features a chloro group at position 4, a methyl group at position 1, and an ethyl ester at position 5 (Figure 1). It is commercially available for research purposes, with strict handling guidelines (e.g., storage at 2–8°C, avoidance of repeated freeze-thaw cycles) .
Properties
IUPAC Name |
ethyl 4-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-12-9-6(8(7)11)5-13-14(9)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWRYGALHSASQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=NN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396653 | |
| Record name | ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819244 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
37801-57-3 | |
| Record name | ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
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Michael Addition : 5-Amino-1-methylpyrazole reacts with diethyl 2-(ethoxymethylene)malonate in ethanol under reflux, forming an intermediate enamine.
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Cyclization : Heating the intermediate in dowtherm at 250°C for 40 minutes induces ring closure to yield ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
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Chlorination : Treatment with phosphorus oxychloride (POCl₃) at reflux introduces the 4-chloro substituent.
Key Data :
Nucleophilic Aromatic Substitution on Preformed Pyrazolopyridine Core
An alternative route modifies preconstructed pyrazolopyridine scaffolds. Ethyl 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is treated with POCl₃ to replace the hydroxyl group with chlorine.
Optimization Insights
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Solvent : Toluene or dichloroethane improves selectivity by minimizing ester hydrolysis.
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Temperature : Reflux conditions (110–120°C) ensure complete conversion within 5–8 hours.
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Stoichiometry : A 3:1 molar ratio of POCl₃ to substrate prevents side reactions.
Table 1 : Comparative Chlorination Efficiency
| Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Hydroxy derivative | Toluene | 110 | 6 | 78 |
| 4-Hydroxy derivative | POCl₃ (neat) | 120 | 8 | 82 |
One-Pot Synthesis from β-Aminocrotononitrile
A streamlined one-pot approach starts with β-aminocrotononitrile and ethyl cyanoacetate:
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Condensation : Reactants combine in ethanol under reflux to form a cyanoenamine.
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Cyclization : Addition of phosphoryl chloride (POCl₃) simultaneously induces ring closure and chlorination.
Advantages :
Solid-Phase Synthesis for High-Throughput Production
Patent literature describes a solid-phase method using Wang resin-bound 5-aminopyrazole:
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Resin Functionalization : 5-Amino-1-methylpyrazole is anchored via a carboxylic acid linker.
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Stepwise Elaboration : Sequential malonate coupling, cyclization, and chlorination are performed on-resin.
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Cleavage : TFA treatment releases the final product.
Table 2 : Solid-Phase Synthesis Metrics
| Step | Reagent | Time (h) | Purity (%) |
|---|---|---|---|
| Malonate coupling | DIEA, DCM | 4 | 90 |
| Cyclization | Dowtherm, 250°C | 0.5 | 88 |
| Chlorination | POCl₃, DCE | 6 | 85 |
Green Chemistry Approaches
Recent advances focus on solvent-free and catalytic methods:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cyclization Reactions: The formation of the pyrazolopyridine ring involves cyclization reactions that are facilitated by bases and heat.
Common Reagents and Conditions
Common reagents used in these reactions include sodium ethoxide, potassium carbonate, hydrogen gas, and palladium catalysts. Reaction conditions often involve heating the reaction mixture to temperatures ranging from 50°C to 150°C and using solvents such as ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, depending on the nature of the substituents introduced during the substitution reactions .
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
The compound is primarily utilized as a crucial intermediate in synthesizing novel pharmaceuticals. Its structure allows for modifications that enhance biological activity, particularly in developing anti-inflammatory and analgesic agents. Research indicates that derivatives of this compound exhibit significant potential in treating various inflammatory conditions and pain management .
Case Study:
A notable study demonstrated the efficacy of a derivative of ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate in inhibiting specific enzymes associated with inflammatory pathways. The results showed a marked reduction in inflammation markers in preclinical models, suggesting its potential for further clinical development .
Agricultural Chemistry
Agrochemical Formulation:
In agricultural chemistry, this compound is explored for formulating agrochemicals aimed at enhancing crop protection. Its chlorinated and ethyl ester functionalities improve reactivity and solubility, making it suitable for developing safer and more effective pesticides .
Application Example:
Research has indicated that formulations containing this compound can effectively control pest populations while minimizing environmental impact. Field trials demonstrated improved crop yields and reduced pesticide residues compared to traditional chemicals .
Material Science
Advanced Materials Development:
The compound is also investigated for its properties in creating advanced materials such as polymers and coatings. Its chemical structure contributes to enhanced durability and chemical resistance, making it an attractive candidate for applications requiring high-performance materials .
Research Insights:
Studies have shown that incorporating this compound into polymer matrices results in materials with superior thermal stability and mechanical properties. These advancements are particularly relevant in industries such as automotive and aerospace where material performance is critical .
Biochemical Research
Enzyme Interaction Studies:
In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and biological pathways. Its ability to modulate enzyme activity provides insights into disease mechanisms and potential therapeutic targets .
Experimental Findings:
Research utilizing this compound has revealed its role in inhibiting specific enzymes involved in metabolic pathways associated with cancer progression. This discovery opens avenues for developing targeted therapies that could improve patient outcomes .
Analytical Chemistry
Standard Reference Material:
In analytical chemistry, this compound is employed as a standard reference material. Its consistent properties ensure accuracy and reliability in testing and quality control processes across various laboratories .
Quality Control Applications:
The use of this compound as a reference standard has been documented in numerous studies focusing on the validation of analytical methods for detecting related compounds in pharmaceutical formulations. This application underscores its importance in maintaining high-quality standards in drug development and manufacturing .
Summary Table of Applications
| Application Area | Key Uses | Notable Findings |
|---|---|---|
| Pharmaceuticals | Intermediate for anti-inflammatory drugs | Significant reduction in inflammation markers |
| Agricultural Chemistry | Formulation of pesticides | Improved crop yields with reduced residues |
| Material Science | Development of high-performance materials | Enhanced thermal stability and mechanical properties |
| Biochemical Research | Studying enzyme interactions | Inhibition of enzymes linked to cancer progression |
| Analytical Chemistry | Standard reference material | Ensures accuracy in quality control processes |
Mechanism of Action
The mechanism of action of ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Substituent Variations at Position 1
- Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Structure: Phenyl group at position 1 instead of methyl. Synthesis: Reacts with substituted anilines to form amino derivatives (e.g., ethyl 4-(phenylamino)-1-phenyl derivatives), which exhibit antiviral activity . Activity: Demonstrates lower cytotoxicity than methyl-substituted analogs but requires higher concentrations for efficacy .
Ethyl 4-chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Substituent Variations at Position 4
- Ethyl 4-((4-aminobutyl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Compound 103) Structure: Chloro replaced by a butylamino group. Activity: Shows anti-malarial activity (IC₅₀ = 3.60 µM against Plasmodium falciparum), outperforming sulfadoxine (IC₅₀ = 15.0 µM) . Key Insight: Amino groups at position 4 enhance solubility and target binding compared to chloro .
- Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Structure: Additional methyl group at position 3. Molecular Weight: 253.68 g/mol.
Substituent Variations at Position 5
- Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (Compound 101) Structure: Ethyl ester replaced by cyano. Activity: Lower anti-malarial activity (IC₅₀ > 9.30 µM) compared to ester derivatives, emphasizing the critical role of the ester group in bioactivity .
Biological Activity
Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 37801-57-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₀H₁₀ClN₃O₂
- Molecular Weight : 239.66 g/mol
- Storage Conditions : Inert atmosphere at 2-8°C .
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrazolo[3,4-b]pyridine derivatives, including this compound. A notable investigation demonstrated that derivatives of this compound exhibited significant inhibitory effects against various viruses, including HSV-1. The introduction of an ester group at the C-5 position was found to enhance antiviral activity, suggesting a structure-activity relationship (SAR) that could guide future drug development .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that this compound showed antiproliferative effects against several human cancer cell lines, including A172, U87MG, and A375. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the pyrazolo ring system is critical for its interaction with biological targets. Research has indicated that modifications to the substituents on the pyrazolo ring can significantly alter its potency and selectivity as an inhibitor of various enzymes involved in cell signaling pathways .
Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of pyrazolo derivatives, this compound was tested against HSV-1 in Vero cells. The results indicated that this compound exhibited an effective EC50 value, demonstrating its potential as a therapeutic agent for viral infections. The study utilized both in vitro and in vivo models to confirm the compound's efficacy and safety profile .
Study 2: Anticancer Potential
Another significant investigation focused on the anticancer potential of this compound against various human tumor cell lines. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that the compound induces apoptosis through caspase activation and modulation of apoptotic signaling pathways .
Data Summary Table
| Biological Activity | Cell Line/Model | EC50/IC50 Value | Mechanism |
|---|---|---|---|
| Antiviral | Vero Cells | Effective EC50 | Inhibition of viral replication |
| Anticancer | A172, U87MG, A375 | Micromolar IC50 | Induction of apoptosis via caspase activation |
Q & A
Q. What are the common synthetic routes for ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, and how are reaction conditions optimized for yield?
Q. Which spectroscopic techniques are employed for structural characterization, and how are spectral data interpreted?
- Methodological Answer : Key techniques include:
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LCMS : Confirms molecular weight (e.g., m/z 280.0 [M+H]⁺) and purity via retention time .
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¹H/¹³C NMR : Assigns substituent positions (e.g., methyl groups at δ 4.12 ppm, aromatic protons at δ 6.5–7.5 ppm) .
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IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1719 cm⁻¹) .
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HRMS : Validates exact mass (e.g., m/z 406.1219 [M+H]⁺ for derivatives) .
- Data Table : Representative Spectral Data
| Compound Derivative | ¹H NMR (δ, ppm) | IR (cm⁻¹) | LCMS (m/z) |
|---|---|---|---|
| Ethyl 4-chloro derivative | 4.12 (s, CH₃), 6.91–7.08 (Ar-H) | 1719 (C=O) | 280.0 [M+H]⁺ |
| Hydrolyzed carboxylic acid | 7.08–6.98 (Ar-H), 2.66 (S-CH₃) | 3469 (O-H) | 406.1219 [M+H]⁺ |
Advanced Research Questions
Q. How do researchers design derivatives of this compound for enhanced biological activity, and what methodologies guide SAR studies?
- Methodological Answer : Derivatives are designed by modifying substituents at positions 4 and 6. For example:
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Antileishmanial activity : Introducing 3'-diethylaminomethyl groups improves IC₅₀ values (0.12 μM) via hydrophobic (log P) and steric (Sterimol parameters) optimization .
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Antimalarial/antiviral activity : Adding sulfonamido-butylamino groups enhances activity against Plasmodium falciparum (IC₅₀: 3.46–9.30 μM) and SARS-CoV-2 via molecular docking with 3CL protease .
Methodologies include QSAR modeling (e.g., Hansch-Fujita log P), molecular dynamics, and superimposition on known pharmacophores like amodiaquine .- Data Table : SAR of Key Derivatives
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies arise from assay variability (e.g., parasite strains, cell lines) or compound purity. Strategies include:
- Orthogonal assays : Validate antileishmanial activity using both promastigote and amastigote assays .
- Purity verification : Ensure >95% purity via HPLC before testing .
- Meta-analysis : Compare log P and steric parameters across studies to identify outliers .
Q. How is computational chemistry applied in predicting biological activity and guiding synthesis?
- Methodological Answer :
- Molecular Docking : Predicts binding to targets like Plasmodium falciparum enzymes or SARS-CoV-2 3CL protease (e.g., compound L87 with docking score -9.2 kcal/mol) .
- QSAR Modeling : Uses semiempirical AM1 methods to correlate log P and Sterimol parameters (B₂, L) with antileishmanial activity .
- Conformational Analysis : Low-energy conformers of active derivatives are superimposed on reference drugs (e.g., amodiaquine) to validate pharmacophore alignment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
